molecular formula C9H15F3O2 B7964516 (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol

Cat. No.: B7964516
M. Wt: 212.21 g/mol
InChI Key: UJSMJATYAKBQPW-UHFFFAOYSA-N
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Description

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is a synthetic organic compound characterized by a cyclohexyl ring substituted with a methoxy group and a trifluoromethyl group, along with a methanol moiety[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ](https://wwwachemblockcom/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanolhtml)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the methoxy and trifluoromethyl groups[_{{{CITATION{{{_1{Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 ...](https://www.achemblock.com/p50356-trans-4-trifluoromethoxy-cyclohexyl-methanol.html). Common synthetic routes include:

  • Halogenation: The cyclohexyl ring is halogenated to introduce reactive sites.

  • Nucleophilic Substitution: The halogenated cyclohexyl ring undergoes nucleophilic substitution with methanol to introduce the methoxy group.

  • Trifluoromethylation: The trifluoromethyl group is introduced through trifluoromethylation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol: is compared with similar compounds to highlight its uniqueness:

  • Trans-4-(trifluoromethoxy)cyclohexyl]methanol: Similar structure but different spatial arrangement.

  • (4-(Trifluoromethyl)cyclohexyl)methanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

Biological Activity

(4-Methoxy-4-(trifluoromethyl)cyclohexyl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer specific biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the methoxy group can influence interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

C11H13F3O\text{C}_{11}\text{H}_{13}\text{F}_3\text{O}

This structure features a cyclohexyl ring substituted with both a methoxy group and a trifluoromethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially modulating their activity and downstream signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various bacterial strains.
Antioxidant Demonstrates antioxidant activity, which may protect cells from oxidative stress.
Cytotoxicity Shows cytotoxic effects on certain cancer cell lines, indicating potential in cancer therapy.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    Research involving various cancer cell lines demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Interaction Studies :
    Molecular docking studies revealed that this compound binds effectively to the active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating its potential anti-inflammatory properties.

Toxicological Assessment

While the compound shows promising biological activities, it is essential to assess its toxicity profile. Preliminary studies suggest that it has a moderate toxicity level; however, further detailed toxicological evaluations are necessary to understand its safety for therapeutic use.

Properties

IUPAC Name

[4-methoxy-4-(trifluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h7,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMJATYAKBQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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